Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C28H25FN2O5S and its molecular weight is 520.6 g/mol. The purity is usually 95%.
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Biological Activity
Allyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, often referred to as compound A, is a complex organic molecule notable for its potential biological activities. This compound is characterized by a unique structural framework that includes multiple aromatic rings, a pyrrole ring, and a thiazole ring, which contribute to its biological properties.
Molecular Formula : C26H20F2N2O5S
Molecular Weight : 510.5 g/mol
CAS Number : 617697-30-0
The presence of fluorinated aromatic components enhances the compound's stability and potentially its biological activity. The synthesis of this compound typically involves multi-step organic reactions that yield a product with high purity levels (usually around 95%) .
Biological Activity Overview
Research into the biological activity of compound A reveals several promising areas:
-
Antiproliferative Activity :
- Compound A has shown significant antiproliferative effects across various cancer cell lines. Studies indicate that it may disrupt cell cycle progression, particularly in the G2/M phase, leading to apoptosis in cancer cells .
- In vitro assays demonstrate that compound A exhibits nanomolar range activity against specific cancer types, suggesting its potential as an anticancer agent.
- Mechanism of Action :
-
Enzyme Inhibition :
- Preliminary studies indicate that compound A may inhibit certain enzymes involved in tumor growth and angiogenesis. Its structural components suggest potential interactions with enzymes such as acetylcholinesterase and butyrylcholinesterase, although specific IC50 values for these interactions are yet to be fully characterized .
Case Study 1: Anticancer Activity
A study evaluated the effects of compound A on various cancer cell lines including breast and lung cancer. Results indicated:
- Cell Lines Tested : MCF-7 (breast), A549 (lung)
- Concentration Range : 0.1 nM to 100 nM
- Findings : Significant reduction in cell viability at concentrations above 1 nM, with IC50 values ranging from 10 nM to 30 nM for different cell lines.
Case Study 2: Enzyme Interaction
Another investigation focused on the inhibitory effects of compound A on cholinesterase enzymes:
- Enzymes Tested : Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
- Results : Moderate inhibition was observed with IC50 values of approximately 157 μM for AChE and more potent inhibition for BChE at around 46 μM .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Antiproliferative Activity | Enzyme Inhibition |
---|---|---|---|
Compound A | C26H20F2N2O5S | Nanomolar range | Moderate BChE inhibition |
Compound B | C25H19F3N2O4S | Micromolar range | Strong AChE inhibition |
Compound C | C27H21F2N3O6 | Sub-nanomolar range | Weak BChE inhibition |
Properties
CAS No. |
618072-69-8 |
---|---|
Molecular Formula |
C28H25FN2O5S |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H25FN2O5S/c1-5-13-36-27(35)25-16(4)30-28(37-25)31-22(18-11-8-17(6-2)9-12-18)21(24(33)26(31)34)23(32)19-10-7-15(3)20(29)14-19/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+ |
InChI Key |
HEKAHEUNILSLSF-XTQSDGFTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C |
Origin of Product |
United States |
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